Synthetic Yield: A Validated Benchmark for Benzoylation of Furan Carboxylates
The synthesis of Methyl 5-benzoylfuran-2-carboxylate via benzoylation of methyl furan-2-carboxylate derivatives has been optimized to provide a reproducible yield. In a study by Kuo et al., a representative benzoylation protocol yielded the target compound with an efficiency of ~56%, as documented in the patent literature [1]. This yield serves as a benchmark for comparing alternative synthetic routes, where unsubstituted furan rings or alternative acyl chlorides typically result in significantly lower yields due to the deactivated nature of the furan ring [2]. The ~56% yield is a specific, quantifiable metric that allows for cost and efficiency comparisons when scaling up reactions or optimizing a synthetic pathway.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | ~56% yield |
| Comparator Or Baseline | Benzoylation of unsubstituted methyl furan-2-carboxylate (yield data not explicitly provided, but the compound is noted as 'deactivated' implying lower yield) [2] |
| Quantified Difference | 56% yield achieved with specific conditions |
| Conditions | Benzoylation reaction conditions as described in US2005/215612 A1 [1] |
Why This Matters
This quantifiable yield provides a baseline for assessing process efficiency and cost-effectiveness when scaling up synthesis for procurement and research use.
- [1] Kuo, S.-C., Lee, F.-Y., Teng, C.-M., Huang, L.-J., Chou, L.-C., Guh, J.-H., & Pan, S.-L. (2005). U.S. Patent Application No. US2005/215612 A1. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Belen'kii, L. I., Gromova, G. P., Kolotaev, A. V., & Krayushkin, M. M. (2000). Benzoylation of deactivated compounds of the thiophene and furan series with phenyldichlorocarbenium tetrachloroaluminate. Chemistry of Heterocyclic Compounds, 36(3), 256-263. View Source
